molecular formula C13H27NO4Si B8090397 Teoc-MeLeu-OH

Teoc-MeLeu-OH

Cat. No.: B8090397
M. Wt: 289.44 g/mol
InChI Key: ISZJODSUCSTOSW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teoc-MeLeu-OH is a leucine derivative, specifically a derivative of the amino acid leucine. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Teoc-MeLeu-OH is synthesized using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. The Teoc group is used to protect amines as Teoc carbamates. The protection is typically achieved using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The Schotten-Baumann conditions, which involve the use of inorganic bases, are also viable for protecting amino acids .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same protecting group chemistry. The process would typically involve the protection of leucine, followed by purification and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Teoc-MeLeu-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Leu-OH: Another leucine derivative used as a protecting group in peptide synthesis.

    Boc-Leu-OH: A leucine derivative with a tert-butyloxycarbonyl protecting group.

    Cbz-Leu-OH: A leucine derivative with a benzyloxycarbonyl protecting group.

Uniqueness

Teoc-MeLeu-OH is unique due to the stability of the Teoc group towards hydrolysis and other nucleophilic attacks. It also tolerates most acidic and reductive conditions, making it a versatile protecting group in organic synthesis .

Properties

IUPAC Name

(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZJODSUCSTOSW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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